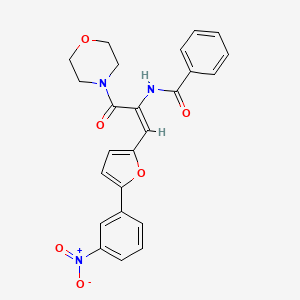

(E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide

Description

(E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic organic compound characterized by a complex structure featuring a furan ring substituted with a 3-nitrophenyl group, a morpholino moiety, and a benzamide group. The E-configuration of the propen-2-yl bridge introduces steric and electronic specificity, which may influence its intermolecular interactions and biological activity.

Properties

IUPAC Name |

N-[(E)-3-morpholin-4-yl-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6/c28-23(17-5-2-1-3-6-17)25-21(24(29)26-11-13-32-14-12-26)16-20-9-10-22(33-20)18-7-4-8-19(15-18)27(30)31/h1-10,15-16H,11-14H2,(H,25,28)/b21-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMNRKRNVADFO-LTGZKZEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic compound that belongs to the class of enones. Its structure features a morpholine ring, a furan ring substituted with a nitrophenyl group, and an enone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is . The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophilic sites on proteins or other biomolecules, potentially modulating enzyme activity or disrupting protein-protein interactions. Such interactions can lead to various biological effects, including anti-inflammatory and cytotoxic activities.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity

Several studies have reported that compounds containing similar structural motifs exhibit significant anticancer properties. The enone moiety is particularly effective in inducing apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.

2. Antimicrobial Properties

The presence of both the furan and nitrophenyl groups suggests potential antimicrobial activity. Compounds with such structures have been shown to exhibit activity against various bacterial strains, including resistant strains.

3. Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of enones, including those similar to this compound, on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compounds induced significant cell death at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of nitrophenyl-substituted furan derivatives. In vitro tests demonstrated that these compounds exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Morpholine + Furan | Anticancer |

| Compound B | Nitrophenyl + Furan | Antimicrobial |

| Compound C | Morpholine + Nitro | Anti-inflammatory |

Comparison with Similar Compounds

Aromatic Substituents

- Target Compound : 3-nitrophenyl on the furan ring.

- Analog 1: N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (CAS: 500273-66-5) features a 3-chlorophenyl group instead of nitro, paired with a 4-methoxybenzamide .

- Analog 2: N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-3-phenyloxirane-2-carboxamide includes a 2-chlorophenyl substituent and an oxirane (epoxide) ring .

Impact :

- Steric Effects : The 3-nitrophenyl group occupies a para position on the furan, while analogs 1 and 2 have chloro substituents in ortho/meta positions, altering steric hindrance.

Amine and Amide Groups

Impact :

- Solubility: Morpholino and piperazinyl groups typically enhance aqueous solubility compared to linear methoxypropyl chains.

Stereochemical Differences

Impact :

Structural and Hypothetical Functional Comparison Table

Research Findings and Limitations

While structural analogs such as those in and have been synthesized and cataloged, experimental data on the target compound’s physicochemical or pharmacological properties are absent in the provided sources.

Critical Gaps :

- No empirical data on solubility, stability, or bioactivity for the target compound.

- Limited comparative studies between E- and Z-configured analogs in this structural class.

Q & A

Q. Optimization Parameters :

- Temperature : Controlled heating (60–80°C) for coupling steps to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nitro-group-containing intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate enamine formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign chemical shifts to confirm the presence of morpholino (δ 2.5–3.5 ppm for N-CH₂), furan (δ 6.5–7.5 ppm for aromatic protons), and enamine (δ 8.0–8.5 ppm for conjugated C=O) groups. Coupling constants (e.g., J = 15 Hz for trans enamine protons) validate stereochemistry .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .

Advanced: How can density functional theory (DFT) predict its electronic properties and reactivity?

Methodological Answer:

- Computational Setup :

- Key Outputs :

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation :

- Reproducibility :

- Replicate synthesis under identical conditions (see for split-plot experimental designs) to confirm purity and structural consistency .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

- Crystallization Techniques :

- Data Collection :

Advanced: How to design experiments for evaluating biological activity?

Methodological Answer:

- In Vitro Assays :

- Target Selection : Prioritize kinases or nitroreductases due to the nitro group’s redox activity.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to calculate IC₅₀ values .

- Control Strategies :

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO ≤0.1%) .

- Data Analysis :

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.